molecular formula C4HF3N2O3 B8044670 6-Trifluoromethyl-[1,3,5]oxadiazine-2,4-dione

6-Trifluoromethyl-[1,3,5]oxadiazine-2,4-dione

Cat. No.: B8044670
M. Wt: 182.06 g/mol
InChI Key: AETQQSIEOFZIJM-UHFFFAOYSA-N
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Description

6-Trifluoromethyl-[1,3,5]oxadiazine-2,4-dione is a heterocyclic compound characterized by the presence of an oxadiazine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Trifluoromethyl-[1,3,5]oxadiazine-2,4-dione typically involves the reaction of trifluoromethyl-substituted precursors with appropriate reagents under controlled conditions. One common method includes the cyclization of trifluoromethyl-substituted hydrazides with carbonyl compounds in the presence of dehydrating agents. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Trifluoromethyl-[1,3,5]oxadiazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-Trifluoromethyl-[1,3,5]oxadiazine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-[1,3,5]oxadiazine-2,4-dione involves its interaction with molecular targets through its oxadiazine ring and trifluoromethyl group. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound for studying biochemical processes.

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another heterocyclic compound with similar structural features but different chemical properties.

    Trifluoromethyl-substituted hydrazides: Precursors used in the synthesis of 6-Trifluoromethyl-[1,3,5]oxadiazine-2,4-dione.

Uniqueness: this compound is unique due to its specific ring structure and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-(trifluoromethyl)-1,3,5-oxadiazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2O3/c5-4(6,7)1-8-2(10)9-3(11)12-1/h(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETQQSIEOFZIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=O)O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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